Methyl 3-[(cyanomethyl)amino]propanoate
Description
Methyl 3-[(cyanomethyl)amino]propanoate is an ester derivative featuring a propanoate backbone substituted with a cyanomethylamino group at the β-position. Its structure combines a methyl ester moiety with a polar cyanomethyl substituent, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
methyl 3-(cyanomethylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-10-6(9)2-4-8-5-3-7/h8H,2,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYHUMYUAVSYTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[(cyanomethyl)amino]propanoate can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of methyl cyanoacetate with various substituted aryl or heteryl amines . The reaction can be carried out without a solvent at room temperature or with stirring at elevated temperatures (e.g., 70°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(cyanomethyl)amino]propanoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and ester groups.
Condensation Reactions: The active hydrogen on the C-2 position allows for condensation reactions with bidentate reagents to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aromatic amines, alkyl cyanoacetates, and various nucleophiles . Reaction conditions often involve refluxing in solvents such as ethanol or acetic acid .
Major Products Formed
The major products formed from reactions involving this compound include various heterocyclic compounds, such as pyridine and indoline derivatives .
Scientific Research Applications
Methyl 3-[(cyanomethyl)amino]propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-[(cyanomethyl)amino]propanoate involves its ability to undergo nucleophilic substitution and condensation reactions. These reactions enable the formation of biologically active heterocyclic compounds, which can interact with specific molecular targets and pathways in biological systems . The exact molecular targets and pathways depend on the specific derivatives and their intended applications .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound’s key structural differentiator is the cyanomethylamino group (–NH–CH2–CN). Below is a comparative analysis of analogs with varying substituents:
Key Observations:
Physicochemical Properties
Limited molecular weight and solubility data are available, but trends can be inferred:
Key Observations:
- Bulky substituents (e.g., tert-butyl, benzyl) reduce solubility due to steric effects .
Biological Activity
Methyl 3-[(cyanomethyl)amino]propanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Synthesis
This compound is characterized by the presence of a cyano group, a methylamino group, and a propanoate ester. The molecular formula is C6H10N2O2. It can be synthesized through cyanoacetylation of amines, typically involving the reaction of methyl cyanoacetate with substituted amines under controlled conditions.
The biological activity of this compound is largely attributed to its ability to participate in nucleophilic substitution and condensation reactions. These reactions facilitate the formation of biologically active heterocyclic compounds that interact with various molecular targets in biological systems. Specifically, the compound's cyano group acts as an electrophile, while the ester group can undergo hydrolysis to yield carboxylic acids that may further engage with biological targets.
Anticancer Properties
Research indicates that derivatives of this compound exhibit notable anticancer activity. For instance, studies have shown that certain derivatives can significantly inhibit the proliferation of pancreatic cancer cell lines such as Panc-1 and BxPC-3. The observed IC50 values for these compounds range from 0.051 µM to 0.066 µM against these cancer cells, indicating strong antiproliferative potency .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Panc-1 | 0.051 |
| This compound | BxPC-3 | 0.066 |
| Control (WI38 Fibroblast) | WI38 | 0.36 |
This data indicates that while the compound is effective against cancer cells, it exhibits comparatively lower toxicity towards normal human lung fibroblasts.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Preliminary investigations suggest that this compound may inhibit the growth of various microbial strains, although specific data on its efficacy against particular pathogens is still emerging.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in drug development:
- Anticancer Research : A study focused on synthesizing derivatives of this compound found that modifications at specific positions significantly enhanced their anticancer activity against pancreatic cancer cell lines .
- Antimicrobial Studies : Ongoing research is evaluating the compound's effectiveness against common pathogens, with initial results indicating promising antimicrobial properties that warrant further exploration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
